molecular formula C6H4ClFN2O B12975278 2-Chloro-4-fluoronicotinamide

2-Chloro-4-fluoronicotinamide

Cat. No.: B12975278
M. Wt: 174.56 g/mol
InChI Key: ZVYMZXFIPVHMHK-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoronicotinamide is a chemical compound with the molecular formula C6H4ClFN2O It is a derivative of nicotinamide, which is an amide of nicotinic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoronicotinamide typically involves the reaction of 2-chloro-4-fluoronicotinic acid with ammonia or an amine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction conditions often include heating the reactants to a temperature range of 80-120°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoronicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine or fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted nicotinamide derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-Chloro-4-fluoronicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoronicotinamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or interfering with cellular processes essential for the survival of pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluoronicotinic acid
  • 2-Chloro-4-fluorobenzamide
  • 2-Chloro-4-fluoropyridine

Uniqueness

2-Chloro-4-fluoronicotinamide is unique due to its specific substitution pattern on the nicotinamide ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and development .

Properties

Molecular Formula

C6H4ClFN2O

Molecular Weight

174.56 g/mol

IUPAC Name

2-chloro-4-fluoropyridine-3-carboxamide

InChI

InChI=1S/C6H4ClFN2O/c7-5-4(6(9)11)3(8)1-2-10-5/h1-2H,(H2,9,11)

InChI Key

ZVYMZXFIPVHMHK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1F)C(=O)N)Cl

Origin of Product

United States

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